molecular formula C6H8F3N3O B13295850 [1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13295850
M. Wt: 195.14 g/mol
InChI Key: HLHPILVJFIQBNL-UHFFFAOYSA-N
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Description

[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a hydroxymethyl group attached to the triazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction of an azide with an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Preparation of the Alkyne: The alkyne precursor is synthesized by standard alkyne formation methods.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Functional Group Modification: The resulting triazole is then subjected to further functional group modifications to introduce the ethyl, trifluoromethyl, and hydroxymethyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its ability to interact with active sites.

    Protein Labeling: It can be used in bioorthogonal chemistry for labeling proteins.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Agriculture: It can be used in the development of agrochemicals.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of [1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing properties. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
  • 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole
  • 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole

Comparison:

  • Structural Differences: The presence of different substituents on the triazole ring can significantly alter the compound’s reactivity and biological activity.
  • Reactivity: The electron-withdrawing trifluoromethyl group makes these compounds generally less reactive towards nucleophiles.
  • Biological Activity: The unique combination of the ethyl, trifluoromethyl, and hydroxymethyl groups in [1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol may confer specific biological activities not observed in similar compounds.

Properties

Molecular Formula

C6H8F3N3O

Molecular Weight

195.14 g/mol

IUPAC Name

[1-ethyl-5-(trifluoromethyl)triazol-4-yl]methanol

InChI

InChI=1S/C6H8F3N3O/c1-2-12-5(6(7,8)9)4(3-13)10-11-12/h13H,2-3H2,1H3

InChI Key

HLHPILVJFIQBNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C(F)(F)F

Origin of Product

United States

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